molecular formula C14H16N2O B3023084 (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 355382-21-7

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B3023084
CAS No.: 355382-21-7
M. Wt: 228.29 g/mol
InChI Key: GFVGRXRPLSBJFO-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine featuring a 4-methoxybenzyl group attached to a pyridin-3-ylmethyl moiety. Key identifiers include its molecular formula (C₁₅H₁₈N₂O), molecular weight (~242.32 g/mol), and CAS number (referenced in chemical directories) .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10,16H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVGRXRPLSBJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355122
Record name 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-21-7
Record name 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the reaction of 4-methoxybenzyl chloride with pyridin-3-ylmethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Hydroxy-benzyl)-pyridin-3-ylmethyl-amine.

    Reduction: Formation of (4-Methoxy-benzyl)-piperidin-3-ylmethyl-amine.

    Substitution: Formation of various substituted benzyl-pyridin-3-ylmethyl-amines depending on the nucleophile used.

Scientific Research Applications

Research indicates that (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine exhibits significant biological activities, particularly in pharmacology. It is recognized for its potential as a ligand in various receptor systems, which can be exploited for therapeutic purposes.

Table 1: Biological Activities

Activity TypeDescriptionReference
Antidepressant EffectsModulates neurotransmitter systems
Anticancer PropertiesInhibitory effects on cancer cell proliferation
Antimicrobial ActivityEffective against certain bacterial strains

Neuropharmacology

This compound has been studied for its antidepressant properties. It acts on serotonin and norepinephrine transporters, potentially providing relief from depressive symptoms.

Oncology

The compound has shown promise in preclinical studies as an anticancer agent. It inhibits the growth of specific cancer cell lines, suggesting its utility in developing new cancer therapies.

Antimicrobial Research

Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains.

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This suggests its mechanism may involve modulation of serotonergic pathways.

Case Study 2: Anticancer Activity

In vitro tests revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. The study highlighted its potential as a lead compound for developing new cancer therapeutics.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group
  • (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS 1025230-61-8): This compound substitutes the 4-methoxy group with a 3-methoxy-4-fluoro motif and positions the pyridine at the 4-yl instead of 3-yl. Its molecular formula (C₁₄H₁₅FN₂O) and weight (246.29 g/mol) reflect reduced steric bulk compared to the target compound .
  • (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 353779-38-1) :
    Here, the methoxy group is ortho-substituted on the benzyl ring. The ortho position introduces steric hindrance, which may reduce rotational freedom and affect interactions with planar biological targets. Physical properties include a predicted pKa of 7.54 and boiling point of 358.3°C, suggesting moderate basicity and thermal stability .

Table 1: Substituent Effects on Benzyl Group

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Para-methoxy C₁₅H₁₈N₂O ~242.32 Enhanced solubility
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 3-MeO, 4-F C₁₄H₁₅FN₂O 246.29 Increased electronegativity
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Ortho-methoxy C₁₄H₁₆N₂O 228.29 Steric hindrance
Variations in the Amine-Bound Aromatic Ring
  • Benzyl-(4-methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 103640-63-7) :
    Addition of a benzyl group to the amine nitrogen increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This modification is common in prodrug design .
  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine :
    Replacement of the benzyl group with a thiazole ring introduces a heterocyclic element, likely altering electronic distribution and hydrogen-bonding capacity. Such changes are critical in kinase inhibitor design .

Table 2: Aromatic Ring Modifications

Compound Aromatic Ring Type Molecular Formula Key Features
This compound Pyridine C₁₅H₁₈N₂O Ligand versatility
Benzyl-(4-methoxy-benzyl)-pyridin-3-ylmethyl-amine Benzyl + Pyridine C₂₁H₂₂N₂O Increased lipophilicity
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine Thiazole + Pyridine C₁₅H₁₃N₃OS Enhanced heterocyclic interactions
Alkyl vs. Aryl Substituents
  • (4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine (CAS 436096-79-6) :
    Substituting methoxy with an ethyl group increases hydrophobicity and steric bulk, which may impact binding pocket compatibility in enzymes or receptors. The molecular weight (226.32 g/mol) is slightly lower than the target compound .
  • It is synthesized via iridium-catalyzed N-alkylation, a method applicable to the target compound with modifications .

Table 3: Alkyl/Aryl Substituent Comparisons

Compound Substituent Molecular Weight (g/mol) Synthetic Method
This compound Pyridin-3-ylmethyl ~242.32 Multi-step alkylation
(4-Ethyl-benzyl)-pyridin-3-ylmethyl-amine Ethyl 226.32 Similar alkylation
(4-Methoxy-benzyl)-phenyl-amine Phenyl ~197.24 Iridium catalysis

Biological Activity

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound of interest in medicinal chemistry due to its potential therapeutic properties. Its unique structure, characterized by a methoxy group and a pyridine ring, allows it to interact with various biological targets, making it a candidate for further research in pharmacology and drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The methoxy group can facilitate hydrogen bonding, while the pyridine ring may engage in π-π interactions with aromatic residues in target proteins. These interactions can modulate the activity of these proteins, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, which are summarized below:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies have indicated that modifications to the compound can enhance its anticancer efficacy .
  • Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory activity, and there is potential for this compound to exhibit similar effects through inhibition of pro-inflammatory pathways .
  • Antimicrobial Activity : The compound may also possess antimicrobial properties, which are common among structurally related amines. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Research Findings and Case Studies

Recent research has explored the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell lines (IC50 values ~1 μM)
Anti-inflammatoryInhibition of COX enzymes, reduction in PGE2 production
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Activity

A study focusing on the compound's anticancer properties reported an IC50 value of approximately 1 μM against certain cancer cell lines, indicating potent activity. The selectivity index was favorable compared to traditional chemotherapeutics like 5-Fluorouracil, suggesting that this compound may offer a safer alternative with fewer side effects .

Case Study: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited COX enzyme activity, leading to decreased levels of inflammatory mediators such as prostaglandins. This suggests potential applications in treating inflammatory diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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